molecular formula C38H64N10O8 B14418062 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine CAS No. 82085-31-2

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine

Cat. No.: B14418062
CAS No.: 82085-31-2
M. Wt: 789.0 g/mol
InChI Key: DDPOCQWRHQMDPM-VGPFALITSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine is a complex peptide compound composed of multiple amino acids

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC or EDC) and coupling additives (e.g., HOBt or HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosyl residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino groups in the peptide can participate in substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: The compound is studied for its potential role in cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.

    Industry: It is used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine can be compared with other similar peptide compounds, such as:

Properties

CAS No.

82085-31-2

Molecular Formula

C38H64N10O8

Molecular Weight

789.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H64N10O8/c1-5-23(4)31(35(53)46-29(37(55)56)20-22(2)3)47-33(51)28(21-24-13-15-25(49)16-14-24)45-34(52)30-12-9-19-48(30)36(54)27(11-6-7-17-39)44-32(50)26(40)10-8-18-43-38(41)42/h13-16,22-23,26-31,49H,5-12,17-21,39-40H2,1-4H3,(H,44,50)(H,45,52)(H,46,53)(H,47,51)(H,55,56)(H4,41,42,43)/t23-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

DDPOCQWRHQMDPM-VGPFALITSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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